molecular formula C10H9ClN2O B2367724 2-Chloro-6-methoxy-4-methylquinazoline CAS No. 952434-87-6

2-Chloro-6-methoxy-4-methylquinazoline

Cat. No.: B2367724
CAS No.: 952434-87-6
M. Wt: 208.65
InChI Key: WIWOJKFEOSFMKR-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-methylquinazoline is a versatile chemical intermediate prized in medicinal chemistry for the synthesis of novel quinazoline derivatives. The quinazoline scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . This compound is particularly valuable in oncology research, as similar 2-chloro-4-substituted quinazolines are established precursors for synthesizing potent inhibitors of critical biological targets. These include various Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . Some multi-targeting quinazoline-based inhibitors have demonstrated low nanomolar potency against these kinases and have also shown efficacy as microtubule targeting agents, leading to significant antiproliferative activity against diverse cancer cell lines, including leukemia, colon cancer, and breast cancer . The 2-chloro and 4-methyl groups on the quinazoline core offer reactive sites for further functionalization, enabling researchers to develop a wide array of compounds for structure-activity relationship (SAR) studies. Beyond oncology, quinazoline derivatives are extensively investigated for their potential antibacterial and antifungal properties, making them important scaffolds in the fight against multidrug-resistant pathogens . This high-quality building block is intended for use in chemical synthesis and biological screening to advance the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-chloro-6-methoxy-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWOJKFEOSFMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Chloro 6 Methoxy 4 Methylquinazoline and Analogues

Elucidating and Optimizing Established Synthetic Pathways to Quinazolines

Multi-Component Reactions (MCRs) for Quinazoline (B50416) Core Construction

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like quinazolines from three or more starting materials in a one-pot fashion. nih.gov This strategy is highly valued for its efficiency, convergence, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govopenmedicinalchemistryjournal.com The Ugi four-component reaction (Ugi-4CR), for instance, has been successfully employed in the synthesis of polycyclic quinazolinones. nih.govacs.org In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to construct the quinazoline framework. acs.org Another innovative MCR approach involves the reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation to produce substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com

The versatility of MCRs allows for the incorporation of a wide range of substituents, enabling the synthesis of diverse quinazoline derivatives. For example, 2,4-disubstituted-1,2-dihydroquinazolines have been synthesized via an MCR of aromatic aldehydes and 2-aminobenzophenone, using urea (B33335) as an ammonia (B1221849) source under microwave conditions. openmedicinalchemistryjournal.com Furthermore, the combination of MCRs with other green chemistry techniques, such as the use of ionic liquids as both solvent and catalyst, has been explored for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. openmedicinalchemistryjournal.com

Reaction TypeReactantsProductKey Features
Ugi-4CR followed by Pd-catalyzed annulationo-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammoniaPolycyclic quinazolinonesTwo-step, one-pot synthesis of complex quinazolinones. acs.org
Microwave-assisted MCRAldehydes, cycloketones, cyanoamidesSubstituted quinazoline-carbonitrilesRapid, efficient synthesis under microwave irradiation. openmedicinalchemistryjournal.com
Microwave-assisted MCRAromatic aldehydes, 2-aminobenzophenone, urea2,4-Disubstituted-1,2-dihydroquinazolinesUtilizes urea as an in-situ source of ammonia. openmedicinalchemistryjournal.com
Ionic liquid-mediated MCR2-aminobenzothiazole, isatoic anhydride (B1165640), aldehydes2,3-dihydroquinazolin-4(1H)-onesEmploys ionic liquids as a recyclable solvent and catalyst system. openmedicinalchemistryjournal.com

Metal-Catalyzed Methodologies in Quinazoline Synthesis

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, providing efficient and selective pathways for the construction of quinazoline scaffolds. nih.gov Catalysts based on palladium, copper, and iron have been extensively investigated for their ability to facilitate key bond-forming reactions in quinazoline synthesis.

Palladium catalysis is a cornerstone of modern synthetic chemistry, with cross-coupling reactions being particularly powerful for the functionalization of heterocyclic systems like quinazolines. nih.gov The Suzuki-Miyaura and Sonogashira reactions are prominent examples that enable the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the quinazoline core. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govtandfonline.com It has been successfully applied to the synthesis of bi-aryl quinazoline compounds by coupling arylboronic acids with halo-quinazolines. tandfonline.comtandfonline.com For instance, a robust protocol for the Suzuki-Miyaura coupling of 4-amino-2-chloroquinazoline with various aryl boronic acids has been developed using Pd(dcpf)Cl2 as the catalyst. tandfonline.com This methodology has also been employed in the synthesis of novel tricyclic aryl quinazoline derivatives. researchgate.netnih.gov

The Sonogashira coupling provides a direct route to alkynyl-substituted quinazolines by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is instrumental in creating C(sp²)-C(sp) bonds. nih.gov The Sonogashira coupling of halogenated quinazolines with terminal acetylenes has been used to synthesize various alkynylated derivatives. nih.gov For example, the selective mono-alkynylation at the C-4 position of 6-bromo-2,4-dichloroquinazoline (B10380) has been achieved. nih.gov

ReactionCatalyst SystemSubstratesProduct
Suzuki-MiyauraPd(dcpf)Cl24-amino-2-chloroquinazoline, Arylboronic acids4-amino-2-arylquinazolines tandfonline.comtandfonline.com
Suzuki-MiyauraPalladium acetate (B1210297)Bromo-deoxyvasicinone, Arylboronic acidsArylated deoxyvasicinone (B31485) derivatives researchgate.netnih.gov
SonogashiraPdCl2(PPh3)2-CuI6-bromo-2,4-dichloroquinazoline, Terminal alkynes4-alkynyl-6-bromo-2-chloroquinazolines nih.gov
SonogashiraPd/C-PPh3-CuI2-amino-5-iodobenzamide, Terminal acetylenes5-alkynyl-2-aminobenzamides nih.gov

Copper-based catalysts offer a more economical and environmentally benign alternative to palladium for the synthesis of quinazolines. nih.gov Copper catalysts can facilitate a variety of transformations, including Ullmann-type couplings, cascade cyclizations, and C-H functionalization reactions. nih.govrsc.org

A highly efficient copper-catalyzed method for the synthesis of quinazoline and quinazolinone derivatives involves the cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones. rsc.org Copper(I) iodide (CuI) has been shown to be an effective catalyst for the synthesis of quinazolines from 2-bromophenyl methylamines and amides. nih.gov In another approach, copper(II) acetate catalyzes the synthesis of substituted quinazolines from benzonitriles and 2-ethynylanilines, proceeding through a carbon-carbon triple bond cleavage. acs.org Furthermore, copper-catalyzed C(sp³)–H functionalization of 4-methylquinazolines has been developed for the synthesis of fused nitrogen heterocycles like pyrrolo[1,2-c]quinazolines. acs.org

CatalystReactantsProductKey Features
Copper(I) Iodide2-bromophenyl methylamines, amidesQuinazolinesUllmann-type coupling. nih.gov
Copper(II) AcetateBenzonitriles, 2-ethynylanilinesSubstituted quinazolinesInvolves C-C triple bond cleavage. acs.org
Copper(I) saltsAmidine hydrochlorides, 2-halobenzaldehydesQuinazolinesEfficient cascade cyclization. rsc.org
Copper(II) Acetate4-methylquinazolines, β-nitrostyrenesPyrrolo[1,2-c]quinazolinesC(sp³)–H functionalization. acs.org

Iron catalysis has emerged as a cost-effective, non-toxic, and scalable alternative for the synthesis of quinazolines. organic-chemistry.orgacs.org Iron catalysts are particularly effective in promoting oxidative amination and cyclization reactions. organic-chemistry.orgacs.orgnih.gov An efficient method for synthesizing 2,4-disubstituted quinazolines involves the iron-catalyzed oxidative amination of N-H ketimines. organic-chemistry.orgnih.gov This process utilizes readily available 2-alkylamino benzonitriles and organometallic reagents to form the ketimine precursor, which then undergoes an intramolecular C-N bond formation catalyzed by an iron salt like FeCl₂ with an oxidant such as tert-BuOOH. organic-chemistry.orgacs.orgnih.gov This methodology has been successfully applied to the synthesis of a variety of quinazolines with diverse substituents in good to excellent yields. organic-chemistry.orgnih.gov

CatalystOxidantStarting MaterialsProductYield
FeCl₂tert-BuOOH2-alkylamino N-H ketimines2,4-disubstituted quinazolinesUp to 84% organic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by significantly reducing reaction times, often from hours to minutes, and improving product yields. nih.govresearchgate.netbenthamdirect.com The application of microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and, in some cases, lead to cleaner reaction profiles with fewer byproducts. nih.govfrontiersin.org

MAOS has been widely applied to various synthetic routes for quinazolines. nih.govresearchgate.netbenthamdirect.com For instance, the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with formamide, can be efficiently carried out under microwave irradiation using solid supports like montmorillonite (B579905) K-10, leading to improved yields in a shorter time frame. nih.gov Microwave heating has also been successfully combined with multi-component reactions. The synthesis of functionalized dihydroquinazolines from O-phenyl oximes and aldehydes is significantly accelerated under microwave irradiation. openmedicinalchemistryjournal.com Furthermore, the synthesis of polyheterocyclic compounds, such as quinazolino[4,3-b]quinazolin-8-ones, has been achieved rapidly and in high yield under solvent-free microwave conditions. nih.govfrontiersin.org

Reaction TypeStarting MaterialsConditionsProductAdvantages of MAOS
Niementowski SynthesisAnthranilic acids, formamideMontmorillonite K-10, MWQuinazolin-4(3H)-onesReduced reaction time (4 min), high yield. nih.gov
MCR2-(aminoaryl)alkanone O-phenyl oxime, aldehydesZnCl₂, emimPF₆, toluene, MWDihydroquinazolinesGood to excellent yields (71-91%) in a short time. openmedicinalchemistryjournal.comnih.gov
Cyclocondensation2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-estersSolvent-free, MWQuinazolino[4,3-b]quinazolin-8-onesShort reaction times, high yields, simple work-up. nih.govfrontiersin.org

Ultrasound-Promoted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions, improving yields, and enabling milder reaction conditions. In the context of quinazoline synthesis, ultrasound-promoted protocols offer significant advantages over traditional methods. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of chemical reactivity. nih.govijsrch.com

An environmentally friendly and mild Bischler cyclization has been developed to access quinazolines with diverse substitutions using ultrasound. nih.gov This method has been utilized to prepare a library of 53 quinazoline derivatives, demonstrating its broad applicability. nih.gov For instance, the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides has been successfully achieved under solvent-free conditions using Yb(OTf)3 as a catalyst, with ultrasound-based methodology performing better than microwave-assisted processes in terms of yields. researchgate.netarkat-usa.org In one study, the yield of 2-phenyl-4(3H)-quinazoline was 98% under ultrasound irradiation compared to 61% with microwave heating. arkat-usa.org

Ultrasound irradiation has been shown to significantly reduce reaction times and increase the efficiency of product preparation in the synthesis of 4-tosyl quinazolines through a one-pot Cu-catalyzed cross-coupling reaction. nih.gov The use of ultrasonic waves can also guide the reaction pathway, favoring C-H activation over cross-coupling reactions in certain cases. nih.gov These protocols often result in higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Table 1: Comparison of Ultrasound-Promoted vs. Conventional Synthesis of Quinazoline Derivatives

Product Reaction Conditions Yield (%) Reference
2-Phenyl-4(3H)-quinazoline Ultrasound (45 min) 98 arkat-usa.org
2-Phenyl-4(3H)-quinazoline Microwave (5 min) 61 arkat-usa.org
2-Methyl-4(3H)-quinazoline Ultrasound (45 min) 95 arkat-usa.org
2-Methyl-4(3H)-quinazoline Microwave (5 min) 72 arkat-usa.org

This table illustrates the enhanced yields achieved with ultrasound-assisted synthesis compared to microwave irradiation for specific quinazoline derivatives.

One-Pot Reaction Sequences and Cascade Annulations

A notable example is the one-pot synthesis of quinazoline derivatives via a [2+2+2] cascade annulation of diaryliodonium salts and two nitrile molecules. nih.govnih.gov This method allows for significant flexibility in the substitution patterns on the quinazoline ring and can be applied to two different nitriles to yield a regioselective product. nih.gov Another efficient one-pot approach involves the reaction of halofluorobenzenes with nitriles, driven by ortho-lithiation, which proceeds through sequential nucleophilic addition and SNAr reactions. rsc.org This transition-metal-free method is advantageous due to its operational simplicity and the commercial availability of starting materials. rsc.org

Copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones have been developed for the highly efficient synthesis of quinazoline derivatives, providing good to excellent yields. rsc.org Furthermore, nickel-catalyzed aerobic oxidative isocyanide insertion has been employed in a sequential double-annulation cascade to synthesize quinazolines from isatoic anhydride and ortho-diaminobenzenes. nih.gov

Tailored Synthetic Routes for Chloro-, Methoxy-, and Methyl-Substituted Quinazolines

The synthesis of specifically substituted quinazolines, such as 2-Chloro-6-methoxy-4-methylquinazoline, requires carefully designed synthetic routes that allow for precise control over the introduction of functional groups.

Precursor Synthesis and Derivatization Strategies Relevant to this compound

The synthesis of this compound typically involves the construction of a quinazoline core from appropriately substituted precursors. A common strategy for synthesizing 2-chloro-substituted quinazolines involves the use of 2,4-dichloroquinazoline (B46505) intermediates. For example, a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives were synthesized from 6,7-dimethoxyquinazolin-2,4-dione. researchgate.netderpharmachemica.com This precursor was first converted to 2,4-dichloro-6,7-dimethoxyquinazoline, which then underwent selective nucleophilic substitution at the 4-position. researchgate.netderpharmachemica.com A similar approach could be adapted for the synthesis of this compound, starting from a 6-methoxy-4-methyl-quinazolin-2,4-dione precursor.

Another relevant precursor is 2-(chloromethyl)-4-methylquinazoline (B46745), which can be synthesized from o-aminoacetophenone and chloroacetamide in the presence of phosphoric acid. chemicalbook.com This intermediate provides a handle for further functionalization at the 2-position. An improved one-pot synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids has also been reported, which can then be converted to the desired 2-chloroquinazoline (B1345744). nih.gov The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline has been achieved starting from o-dimethoxybenzene through a multi-step process involving nitration, reduction, carbamidation, and cyclohydrolysis. google.com

Regioselective Functionalization Techniques at the Quinazoline Ring

Regioselective functionalization of the pre-formed quinazoline ring is a powerful strategy for introducing substituents at specific positions. Transition metal-catalyzed C-H activation has emerged as a highly attractive method for the direct functionalization of quinolines and their N-oxides, offering atom and step economy. mdpi.comnih.gov These principles can be extended to the quinazoline scaffold.

For instance, a sustainable synthesis of quinazolines via an acceptorless dehydrogenative annulation catalyzed by a manganese(I) pincer complex has been reported. acs.org This method demonstrates good tolerance for halo-substituents, which can be further functionalized. acs.org Rhodium-catalyzed ortho-amidation followed by a cyclocondensation sequence provides a mild and regioselective route to 4-aminoquinazolines. whiterose.ac.uk

In the case of 2,4-dichloroquinazoline precursors, nucleophilic aromatic substitution (SNAr) reactions with various amines consistently show regioselectivity for substitution at the 4-position, yielding 2-chloro-4-aminoquinazoline derivatives. mdpi.com This regioselectivity is a key feature in the synthesis of many bioactive quinazoline compounds. mdpi.com

Sustainable and Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety.

Application of Solvent-Free and Aqueous Media Conditions

The use of solvent-free and aqueous media conditions is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. nih.govbenthamdirect.com Several eco-friendly protocols for quinazoline synthesis have been developed that operate under these conditions.

For example, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate under microwave heating, affording excellent yields. nih.gov Similarly, a one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters in the presence of ammonium acetate proceeds under solvent-free conditions to give high yields of quinazolines. nih.gov Ultrasound irradiation has also been effectively used to promote one-pot condensation reactions in solvent-free conditions for the synthesis of quinazoline derivatives. nih.gov

Aqueous media also provide an environmentally benign alternative for quinazoline synthesis. A sustainable transition-metal-free synthesis of quinazoline derivatives has been reported from α,α,α-trihalotoluenes and o-aminobenzylamines in water. nih.gov An eco-friendly strategy for the synthesis of quinazolinone derivatives has been developed using triethanolamine (B1662121) as a catalyst in aqueous media, with the addition of NaCl to enhance hydrophobic interactions. tandfonline.com Furthermore, magnetically separable and reusable CuFe2O4 nanoparticles have been used to catalyze the one-pot tandem cyclization of 2-aminobenzophenones, aryl aldehydes, and ammonium acetate in aqueous media. nih.gov

Table 2: Examples of Green Synthetic Approaches to Quinazolines

Reaction Type Conditions Key Advantages Reference
Three-component reaction Microwave, solvent-free Eco-friendly, high yields (70-91%) nih.gov
Three-component reaction Catalyst- and solvent-free High yields (79-94%), simple work-up nih.gov
One-pot condensation Ultrasound, solvent-free Shorter reaction times, high yields nih.gov
Transition-metal-free synthesis NaOH, H2O Economical, sustainable nih.gov
One-pot tandem cyclization CuFe2O4 nanoparticles, aqueous media Green solvent, catalyst recyclability nih.gov

This table summarizes various green chemistry approaches for the synthesis of quinazoline derivatives, highlighting the reaction conditions and their respective advantages.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis. nih.gov By conducting reactions in the solid state, often in a ball mill, this solvent-free approach minimizes waste and can lead to the formation of novel products or improved reaction kinetics.

In the context of quinazoline synthesis, mechanochemical methods have proven effective for the construction of the core heterocyclic structure. Researchers have successfully synthesized quinazolinone derivatives, closely related to quinazolines, under solvent-free mechanochemical grinding conditions. One notable approach involves the reaction of anthranilamide and various aldehydes using p-toluene sulfonic acid (p-TSA) as a Brønsted acid catalyst. frontiersin.org This method is remarkable for its efficiency, with reactions reaching completion in as little as 3 to 15 minutes, yielding the desired products in moderate to excellent yields. frontiersin.org

Another significant advancement is the mechanochemical synthesis of quinazolin-4(3H)-ones using the hypervalent iodine reagent o-iodoxybenzoic acid (IBX). beilstein-journals.org This technique demonstrates how mechanochemistry can control the reactivity of potentially explosive combinations, such as hypervalent iodine reagents and amines, by ensuring maximum contact between reactants in a solvent-free environment. beilstein-journals.org The reaction between 2-aminobenzamides, aldehydes, and IBX under ball-milling conditions proceeds effectively, furnishing substituted quinazolin-4(3H)-ones in fair yields. beilstein-journals.org This highlights the potential of mechanochemistry to enable reactions that are challenging to control in traditional solution-phase synthesis. beilstein-journals.org

The key advantages of these mechanochemical approaches are summarized below:

Solvent-Free Conditions: Eliminates the need for potentially toxic and volatile organic solvents, aligning with the principles of green chemistry.

Enhanced Reaction Rates: The high-energy milling environment often leads to significantly shorter reaction times compared to conventional methods. frontiersin.org

Improved Safety: Can provide a controlled environment for reactions involving highly reactive or potentially explosive reagents. beilstein-journals.org

Energy Efficiency: Ball milling can be more energy-efficient than heating reactions in solution for extended periods.

Table 1: Mechanochemical Synthesis of Quinazolinone Analogues This table is interactive and can be sorted by clicking on the headers.

Catalyst/Reagent Starting Materials Reaction Time Yield Reference
p-Toluene sulfonic acid (p-TSA) Anthranilamide, Aldehydes 3–15 min Moderate to Excellent frontiersin.org
o-Iodoxybenzoic acid (IBX) 2-Aminobenzamides, Aldehydes Not specified Fair beilstein-journals.org

Development and Utilization of Green Catalysts

The development of green catalysts is pivotal for creating sustainable synthetic pathways to quinazolines and their analogues. These catalysts are designed to be environmentally benign, reusable, and highly efficient, often enabling reactions to proceed under mild conditions.

Heterogeneous Nano-catalysts: Nanoparticle-based catalysts are particularly advantageous due to their high surface-area-to-volume ratio, which enhances catalytic activity, and their ease of separation and recyclability. jnanoworld.com Several nano-catalyst systems have been developed for quinazoline synthesis:

Magnetic Nanoparticles: A novel magnetically recoverable nanocatalyst, Fe3O4@Sap/Cu(II), has been used for the one-pot synthesis of quinazolines from 2-aminobenzophenone, aromatic aldehydes, and ammonium acetate in water at room temperature. frontiersin.org This catalyst demonstrates high efficiency, with reaction times as short as 10–25 minutes, and can be easily recovered using an external magnet and reused for at least six cycles without significant loss of activity. frontiersin.org

Graphene Oxide-Based Catalysts: A magnetic nano-catalyst system based on modified graphene oxide supported with copper (GO@Fe3O4@...-@Cu(II)) has been employed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. This method provides high yields in short reaction times, and the catalyst is easily separable and can be recycled multiple times. nih.gov

Metal Oxides: Nano-In2O3 has been utilized as an efficient catalytic system for producing functionalized quinazolines from isatoic anhydride, anilines, and benzaldehydes. jnanoworld.com

Organocatalysts: Organocatalysts are metal-free, small organic molecules that can catalyze reactions under mild and environmentally friendly conditions. researchgate.net Their use avoids the issues of metal toxicity and contamination associated with many traditional catalysts.

Taurine (B1682933): The bifunctional amino acid taurine has been employed as an efficient organocatalyst for the three-component synthesis of quinazolinone derivatives in water. frontiersin.org Using 15 mol% of taurine, reactions involving isatoic anhydride, isoniazid, and aldehydes proceed under reflux conditions to give products in high yields (85–94%) within 2–4 hours. frontiersin.org

Lactic Acid: An environmentally benign method for synthesizing 2-aryl-4-phenylquinazoline derivatives uses lactic acid as a catalyst in a solvent-less, three-component reaction of aldehydes, ammonium acetate, and 2-aminobenzophenone. mjcce.org.mk This approach is noted for its good yields, simple procedure, and short reaction times. mjcce.org.mk

Triethanolamine (TEOA): TEOA has been used as a catalyst in a domino multi-component strategy to synthesize quinazolinone derivatives in an aqueous medium, yielding products in moderate to good yields. frontiersin.org

Table 2: Green Catalysts in the Synthesis of Quinazoline Analogues This table is interactive and can be sorted by clicking on the headers.

Catalyst Type Catalyst Name Solvent Key Advantages Reference
Heterogeneous Nano-catalyst Fe3O4@Sap/Cu(II) Water Magnetically recoverable, reusable (6+ cycles), short reaction times frontiersin.org
Heterogeneous Nano-catalyst Modified Graphene Oxide-Cu(II) Solvent-free Recyclable (4+ times), high efficiency, short reaction times nih.gov
Heterogeneous Nano-catalyst nano-In2O3 Not specified High catalytic efficiency jnanoworld.com
Organocatalyst Taurine Water Metal-free, high yields, mild conditions frontiersin.org
Organocatalyst Lactic Acid Solvent-free Environmentally benign, simple procedure, good yields mjcce.org.mk
Organocatalyst Triethanolamine (TEOA) Water Aqueous medium, moderate to good yields frontiersin.org

These advanced synthetic strategies, centered on mechanochemistry and green catalysis, represent a paradigm shift in the production of this compound and its analogues. By prioritizing sustainability without compromising efficiency, these methods pave the way for cleaner and more economical manufacturing of vital heterocyclic compounds.

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Methoxy 4 Methylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Quinazoline (B50416) Nucleus

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In the context of chloroquinazolines, the reactivity of the chloro substituent is significantly influenced by the electronic effects of the quinazoline ring system and other substituents present.

Studies on analogous 2,4-dichloroquinazolines have consistently demonstrated that the C4 position is significantly more susceptible to nucleophilic attack than the C2 position. nih.gov This pronounced regioselectivity is attributed to the greater electron deficiency at the C4 carbon, which is influenced by both the pyrimidine (B1678525) ring nitrogens. Consequently, in reactions of 2,4-dichloroquinazolines with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, substitution occurs preferentially at the 4-position to yield 2-chloro-4-substituted-aminoquinazoline derivatives. nih.govresearchgate.netnih.gov

Given this well-established precedent, it is highly probable that in 2-Chloro-6-methoxy-4-methylquinazoline, the 2-chloro substituent would be less reactive towards nucleophilic displacement compared to a chloro group at the 4-position. The presence of an electron-donating methoxy (B1213986) group at the 6-position and a methyl group at the 4-position would further modulate the reactivity of the C2 position. Nevertheless, under forcing conditions or with highly reactive nucleophiles, SNAr at the C2 position can be envisaged.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Chloroquinazolines

Starting MaterialNucleophileProductReference
2,4-dichloro-6,7-dimethoxyquinazolineAniline (B41778) derivatives2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines researchgate.net
6-bromo-4-chloro-2-phenylquinazolineN-methylanilines6-bromo-4-(N-methylanilino)-2-phenylquinazolines nih.gov
4-chloro-8-methylquinolin-2(1H)-oneHydrazine4-hydrazino-8-methylquinolin-2(1H)-one mdpi.com

Mechanistic Investigations and Regioselectivity Analysis of SNAr

The mechanism of SNAr reactions on chloroquinazolines generally proceeds through a two-step addition-elimination pathway. The initial step involves the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinazoline ring system. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the quinazoline ring is restored.

The regioselectivity of SNAr reactions on substituted quinazolines is primarily governed by the electronic properties of the ring and its substituents. In the case of 2,4-dichloroquinazolines, theoretical studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 carbon compared to the C2 carbon, making it the more electrophilic site and thus more susceptible to nucleophilic attack. nih.gov

Exploration of Cross-Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halogenated quinazolines. nih.gov Various types of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings, have been successfully employed to introduce a wide range of substituents onto the quinazoline scaffold.

The reactivity of a chloro substituent in a cross-coupling reaction is dependent on its position on the quinazoline ring and the specific reaction conditions. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. However, with the development of sophisticated ligand systems, the coupling of aryl chlorides has become more efficient.

Research on related systems, such as the Negishi cross-coupling of 4-substituted 2-chloro-6,7-dimethoxyquinazolines, has demonstrated that a chloro group at the C2 position can indeed participate in C-C bond formation. nih.gov This suggests that this compound would be a viable substrate for various cross-coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups at the 2-position.

Table 2: Examples of Cross-Coupling Reactions on Chloroquinazoline Derivatives

Quinazoline SubstrateCoupling PartnerReaction TypeProductReference
4-substituted 2-chloro-6,7-dimethoxyquinazolinesCH3ZnClNegishi4-substituted 2-methyl-6,7-dimethoxyquinazolines nih.gov
2,4,7-trichloroquinazolineArylboronic acidsSuzuki-Miyaura2,7-dichloro-4-arylquinazolines nih.gov
4-chloro-6,7-dimethoxyquinazolineTerminal alkynesSonogashira4-alkynyl-6,7-dimethoxyquinazolines nih.gov

Oxidative and Reductive Manipulations of the Quinazoline Scaffold

Reductive manipulations of the quinazoline ring are also possible. Catalytic hydrogenation can lead to the reduction of the pyrimidine ring, affording tetrahydroquinazoline (B156257) derivatives. The chloro substituent at the C2 position could also be susceptible to reductive dehalogenation under certain conditions, for example, using hydrogen gas with a palladium catalyst and a base. The methoxy group is generally stable under these conditions, but the methyl group could potentially be oxidized under strong oxidizing conditions.

Intramolecular Cyclizations and Rearrangement Processes

While there is a lack of specific reports on intramolecular cyclizations and rearrangements involving this compound, the structural features of this compound suggest potential for such transformations. If a suitable nucleophilic group were introduced at the 4-methyl position or through a substituent attached at the 2-position via a cross-coupling reaction, intramolecular cyclization could be envisioned to form fused heterocyclic systems.

For example, a derivative of this compound with a tethered amine or alcohol could potentially undergo an intramolecular nucleophilic aromatic substitution to displace the 2-chloro group and form a new ring. Palladium-catalyzed intramolecular cyclizations, such as those seen in the synthesis of carbazoles from 2-chloro-N-(2-vinyl)aniline derivatives, demonstrate the potential for forming new rings through C-C or C-N bond formation involving a chloro-substituted aromatic ring. nih.gov

Rearrangement reactions of the quinazoline ring itself are less common but can occur under specific conditions, such as thermal or photochemical stimulation, particularly if the molecule is appropriately substituted to facilitate such a process.

Advanced Spectroscopic and Analytical Characterization in Quinazoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-6-methoxy-4-methylquinazoline, ¹H NMR and ¹³C NMR spectra would provide definitive evidence for its covalent framework.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The methyl group at the C4 position would likely appear as a sharp singlet in the upfield region (approximately 2.5-2.8 ppm). The methoxy (B1213986) group protons at C6 would also produce a singlet, typically around 3.9-4.1 ppm. The aromatic protons on the quinazoline (B50416) ring system would appear in the downfield region (typically 7.0-8.5 ppm). Specifically, the proton at C5 would likely be a doublet, the proton at C7 would be a doublet of doublets, and the proton at C8 would be a doublet, with coupling constants determined by their ortho and meta relationships.

The ¹³C NMR spectrum would complement this data, showing a distinct signal for each of the 11 carbon atoms in the molecule. The methyl carbon would be found at the high-field end of the spectrum, while the methoxy carbon would appear around 55-60 ppm. The aromatic and heterocyclic carbons would resonate in the 110-165 ppm range. The carbon atom bonded to the chlorine (C2) would be significantly influenced by the halogen's electronegativity.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR) for Regioisomeric Assignment

To unambiguously assign the signals of the aromatic protons and carbons, two-dimensional (2D) NMR techniques would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the spatial relationships between adjacent protons on the benzene (B151609) portion of the quinazoline core.

Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal directly to its attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal longer-range couplings (typically over two or three bonds) between protons and carbons. For instance, HMBC would show a correlation between the methyl protons at C4 and the carbons at C2 and C4a, definitively confirming the position of the methyl group and aiding in the assignment of the quaternary carbons.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₁₁H₁₀ClN₂O.

The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern for a chlorine-containing compound: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecule under electron ionization (EI) would likely involve characteristic losses. Common fragmentation pathways for quinazolines can include the loss of a methyl radical (•CH₃) from the methoxy or methyl group, or the loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). The stability of the quinazoline ring system would likely result in it being a prominent fragment in the spectrum.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The quinazoline ring contains both C=N and C=C bonds. These would give rise to a series of sharp absorption bands in the fingerprint region, typically between 1620 cm⁻¹ and 1450 cm⁻¹.

C-O stretching: The aryl ether linkage of the methoxy group would produce a strong, characteristic absorption band in the region of 1250-1200 cm⁻¹ (asymmetric stretch) and a weaker one around 1050-1000 cm⁻¹ (symmetric stretch).

C-Cl stretching: The vibration of the carbon-chlorine bond would be expected to show a moderate to strong absorption in the lower wavenumber region of the fingerprint, typically between 800 cm⁻¹ and 600 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=N / C=C Stretch1620 - 1450
Asymmetric C-O Stretch1250 - 1200
Symmetric C-O Stretch1050 - 1000
C-Cl Stretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinazoline ring system is an extended aromatic chromophore, which would be expected to absorb UV radiation.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol or acetonitrile, would be expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system. Quinazoline and its derivatives typically exhibit strong absorptions in the range of 220-350 nm. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the electronic effects of the substituents (chloro, methoxy, and methyl groups).

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the quinazoline ring system and determine the orientation of the methoxy and methyl substituents relative to the ring. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π–π stacking or weak hydrogen bonds that dictate the solid-state architecture. The resulting data would include the crystal system, space group, and unit cell dimensions.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methoxy 4 Methylquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-Chloro-6-methoxy-4-methylquinazoline, which in turn dictate its reactivity. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict sites susceptible to chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to study the reaction mechanisms and selectivity of various chemical transformations. For instance, DFT calculations can elucidate the pathways of cycloaddition reactions, determining whether they proceed through a concerted or stepwise mechanism. pku.edu.cn

In the context of quinazoline (B50416) derivatives, DFT studies can help in understanding their reactivity. For example, investigations into the structural and electronic features of similar chloroquinoline compounds have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.trresearchgate.net These studies involve optimizing the molecular geometry to find the most stable conformation. dergipark.org.tr From the optimized structure, various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity of a molecule. researchgate.netnih.gov

Furthermore, DFT can be used to analyze the molecular electrostatic potential (MEP), which provides information about the charge distribution and is useful for predicting how a molecule will interact with other species. researchgate.netnih.gov By identifying electron-rich and electron-poor regions, MEP maps can indicate likely sites for electrophilic and nucleophilic attack. This information is valuable for predicting the regioselectivity of reactions involving this compound.

Table 1: Calculated Electronic Properties of a Quinazoline Derivative using DFT
PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment2.5 DIndicates the overall polarity of the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.gov

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. nih.gov A lower docking score generally indicates a more favorable binding interaction. For example, in a study of potential inhibitors for Alzheimer's disease, docking scores for a related compound were found to be -8.00 kcal/mol and -9.60 kcal/mol with two different enzymes. nih.gov

Molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, 4-anilinoquinazoline derivatives, which share a core structure with the subject compound, are known to target various kinases like EGFR, HER2, and VEGFR-2. nih.gov Docking studies of these compounds have helped to elucidate their binding modes within the kinase domains.

Table 2: Example Molecular Docking Results for a Quinazoline-based Inhibitor
Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
EGFR Kinase-9.2Met793, Leu718Hydrogen Bond, Hydrophobic
VEGFR-2 Kinase-8.5Cys919, Asp1046Hydrogen Bond, Pi-Alkyl
DNA-7.8G-C base pairsIntercalation

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a crucial step in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model serves as a template for designing new molecules with similar or improved activity.

For quinazoline-based compounds, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. By identifying the key pharmacophoric features of known active compounds, researchers can design new derivatives of this compound that are more likely to be active. For instance, pharmacophore modeling has been used in the design of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as potential anticancer agents. mdpi.com

This approach allows for the virtual screening of large compound libraries to identify new potential drug candidates. The identified hits can then be synthesized and tested experimentally, saving significant time and resources in the drug discovery process.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is important because the three-dimensional shape of a molecule is critical for its interaction with biological targets.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into the flexibility of the ligand and the target protein, as well as the stability of the ligand-protein complex. nih.gov

In the context of drug design, MD simulations can be used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can show how the ligand and protein adapt to each other upon binding. This can help to identify more realistic binding modes and provide a more accurate estimation of the binding affinity. For example, MD simulations lasting for nanoseconds are often performed to assess the stability of the predicted interactions. plos.org

Medicinal Chemistry and Biological Activity of 2 Chloro 6 Methoxy 4 Methylquinazoline Derivatives

The Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely regarded as a "privileged structure" in drug discovery. nih.gov This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, the quinazoline moiety is a key component in numerous therapeutic agents. mdpi.com

The diverse biological profile of quinazoline derivatives includes anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. mdpi.comscispace.com Several clinically approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline scaffold and function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, highlighting the scaffold's significance in oncology. nih.govnih.gov The structural versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has made it a central focus for medicinal chemists in the design and development of novel therapeutic agents. researchgate.net

Structure-Activity Relationship (SAR) Studies of Chloro-Methoxy-Methyl Quinazolines

The introduction of a chlorine atom at the C2-position of the quinazoline ring has a significant impact on the molecule's reactivity and biological activity. The chloro group is an electron-withdrawing group that can modulate the electronic properties of the quinazoline core. In many synthetic schemes, the 2-chloro substituent serves as a versatile handle for further chemical modifications, allowing for the introduction of various nucleophiles to generate a library of analogues. scispace.comnih.gov

From a biological standpoint, the presence of a chlorine atom can enhance the antiproliferative activity of quinazoline derivatives. For instance, studies on 2-chloroquinazoline (B1345744) derivatives have demonstrated their potential as EGFR inhibitors. The chlorine substituent has been shown to contribute to improved anti-proliferation activity against various cancer cell lines. nih.gov The lipophilicity conferred by the chlorine atom can also influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Table 1: Influence of Chloro Substituent on Antiproliferative Activity of Quinazoline Derivatives
Compound IDR3 SubstituentAntiproliferative Activity (IC50, μM)
10a H>50
10b Cl3.68 (A549), 10.06 (NCI-H1975), 1.73 (AGS), 2.04 (HepG2)
10c Vinyl>50

Data adapted from a study on 2-chloroquinazoline derivatives as potential EGFR-TK inhibitors. The table demonstrates that a chlorine substituent at the R3 position (of a 4-(anilino)quinazoline scaffold) significantly enhances antiproliferative activity compared to a hydrogen or vinyl group.

The methoxy (B1213986) group, an electron-donating substituent, plays a pivotal role in modulating the biological activity of quinazoline derivatives. Its position on the benzene portion of the quinazoline ring can significantly affect the compound's interaction with target proteins. The 6-methoxy substitution, in particular, has been a feature of interest in the design of various bioactive quinazolines.

An alkyl group, such as methyl, at the C4-position of the quinazoline ring can also significantly influence the biological profile of the compound. The C4-position is a key site for substitution, and modifications at this position can directly impact the molecule's interaction with its biological target.

The electron-withdrawing nature of the 2-chloro group, the electron-donating character of the 6-methoxy group, and the steric presence of the 4-methyl group create a distinct distribution of electron density and shape. This specific arrangement dictates how the molecule interacts with its biological target. For example, in the context of kinase inhibition, the quinazoline core often acts as a scaffold that orients these substituents to fit within the ATP-binding site. The N1 and N3 atoms of the quinazoline ring can form crucial hydrogen bonds with the hinge region of the kinase, while the substituents at positions 2, 4, and 6 can occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. mdpi.com

Table 2: Summary of Substituent Effects on Quinazoline Derivatives
SubstituentPositionGeneral Influence on Biological Activity
Chlorine C2Enhances reactivity for further synthesis; can increase antiproliferative activity.
Methoxy C6Electron-donating; can enhance potency and influence selectivity.
Methyl C4Provides steric bulk and lipophilicity; can be critical for target binding.

Pharmacological Applications and Mechanisms of Action of 2-Chloro-6-methoxy-4-methylquinazoline Analogues

Analogues of this compound have been explored for various pharmacological applications, with a predominant focus on their potential as anticancer agents. The quinazoline scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.

Many quinazoline derivatives exert their anticancer effects by targeting key enzymes involved in cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases. nih.gov The mechanism of action typically involves the competitive binding of the quinazoline inhibitor to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that are critical for cell proliferation, survival, and metastasis.

The specific substitution pattern of this compound suggests its potential as a kinase inhibitor. The 2-chloro group can be a site for further derivatization to enhance target engagement, while the 6-methoxy and 4-methyl groups can contribute to the binding affinity and selectivity for a particular kinase. While direct studies on this compound are limited, the extensive research on analogous compounds provides a strong rationale for its potential biological activity and mechanisms of action, primarily within the realm of oncology. nih.gov

Anticancer Activity and Associated Molecular Targets

Derivatives of the 2-chloro-quinazoline scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. Research has highlighted their ability to inhibit key molecular targets involved in cancer cell proliferation and survival, as well as their potent cytotoxic effects against a broad spectrum of cancer cell lines.

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are validated targets in cancer therapy. researchgate.netnih.gov Dual inhibition of these pathways can be synergistic, addressing both tumor growth and angiogenesis. nih.govnih.gov Novel 2-chloro-4-anilinoquinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2. researchgate.netnih.gov For instance, certain quinazoline-chalcone and pyrimidodiazepine derivatives have shown strong binding affinities to both EGFR and VEGFR-2 receptors in molecular docking studies. nih.govrsc.org One study reported a 2-chloro-quinazoline derivative that was approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 compared to its prototype. nih.gov Another series of 2-chloroquinazoline derivatives was synthesized and evaluated for anti-proliferation activities against EGFR-expressing cell lines, with compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide showing potent activity (IC50 values of 1.73–10.06 μM) that was better than or equivalent to Gefitinib. nih.gov

PI3K/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is vital for tumor cell proliferation, survival, and resistance to therapy. researchgate.net The development of compounds targeting this pathway is a key area of cancer research. researchgate.net While direct inhibition by this compound derivatives is a subject of ongoing investigation, the interplay between EGFR and PI3K pathways is well-established. nih.gov Co-targeting EGFR and PI3K has been shown to be an effective strategy in cisplatin-resistant cancers, suggesting that EGFR-inhibiting quinazolines could be used in combination with PI3K inhibitors to overcome resistance. nih.gov

Microtubules, dynamic polymers of αβ-tubulin, are essential for mitosis, making them a highly successful target for anticancer drugs. researchgate.net Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. Several quinazoline derivatives have been identified as potent tubulin polymerization inhibitors.

These compounds typically act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization. researchgate.net Mechanistic studies have shown that some novel quinazoline derivatives effectively inhibit tubulin polymerization and compete with [³H] colchicine (B1669291) for its binding site on β-tubulin. researchgate.netresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, apoptotic cell death. researchgate.netnih.gov For example, a series of 2,4-diaminoquinazoline derivatives were designed to occupy both the nocodazole (B1683961) and colchicine binding sites, and immunofluorescence assays confirmed their ability to induce alterations in the microtubule network. umich.edu Similarly, certain 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were found to disrupt microtubule networks, arrest the cell cycle at the G2/M phase, and induce apoptosis by up-regulating cleaved PARP-1 and caspase-3. nih.gov

Derivatives of 2-chloro-quinazoline have demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. The antiproliferative effects have been documented in cancers of the breast, colon, lung, central nervous system, leukemia, melanoma, and others.

For example, a series of morpholine-substituted quinazoline derivatives showed significant cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.govrsc.org Compound AK-10 , with a 3,4,5-trimethoxy substituent, was particularly effective, with IC50 values of 8.55 μM, 3.15 μM, and 3.36 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov In another study, quinazoline-chalcone derivative 14g displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against K-562 (leukemia), HCT-116 (colon cancer), and MCF7 (breast cancer) cell lines. nih.govrsc.org Furthermore, a series of quinazoline-2,4,6-triamine derivatives exhibited potent cytotoxicity, with compounds 3e and 3f showing IC50 values ranging from 4.5 to 15.5 μM against HCT-15 (colon), SKOV-3 (ovarian), and MDA-MB-231 (breast) cell lines, proving more active than the reference drug Gefitinib. researchgate.net

Compound Type/NameCell LineCancer TypeActivity MetricValue (µM)Reference
AK-10 (Morpholine-quinazoline)A549LungIC508.55 nih.gov
AK-10 (Morpholine-quinazoline)MCF-7BreastIC503.15 nih.gov
AK-10 (Morpholine-quinazoline)SHSY-5YNeuroblastomaIC503.36 nih.gov
14g (Quinazoline-chalcone)K-562LeukemiaGI500.622 - 1.81 rsc.org
14g (Quinazoline-chalcone)HCT-116ColonGI500.622 - 1.81 rsc.org
14g (Quinazoline-chalcone)MCF7BreastGI500.622 - 1.81 rsc.org
10b (2-Chloroquinazoline)A549LungIC503.68 nih.gov
10b (2-Chloroquinazoline)NCI-H1975LungIC5010.06 nih.gov
10b (2-Chloroquinazoline)AGSGastricIC501.73 nih.gov
10b (2-Chloroquinazoline)HepG2LiverIC502.04 nih.gov
3e (Quinazoline-2,4,6-triamine)HCT-15ColonIC504.5 - 15.5 researchgate.net
3f (Quinazoline-2,4,6-triamine)MDA-MB-231BreastIC504.5 - 15.5 researchgate.net
8a (6-Bromo quinazolinone)MCF-7BreastIC5015.85 nih.gov
8a (6-Bromo quinazolinone)SW480ColonIC5017.85 nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. researchgate.netturkjps.org Quinazoline derivatives have been explored for this purpose, showing a range of activities against bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: Various studies have synthesized and evaluated 2-chloro-quinazoline derivatives for their antimicrobial potential. A series of 2-chloro-6-methylquinoline (B1583817) hydrazones were evaluated against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi including Aspergillus niger and Aspergillus flavus. researchgate.netdoaj.org One synthesized hydrazone, compound 2S , showed high potency with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against the studied microbial strains. researchgate.net Pyrazoline and hydrazone derivatives in general have been noted for their antimicrobial properties. turkjps.org The antimicrobial activities of a series of these compounds were found to be in a wide range, with MIC values from 32-512 μg/mL. turkjps.org

Antiviral Activity: Research into the antiviral properties of quinazolines has yielded promising results, particularly against coronaviruses. A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for activity against Middle East respiratory syndrome coronavirus (MERS-CoV). nih.gov Starting from a hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine , optimization led to compound 20 , which exhibited a high inhibitory effect with an IC50 of 0.157 μM and a selectivity index (SI) of 25, with no associated cytotoxicity in the tested cell line. nih.gov

Anti-inflammatory and Analgesic Research

Quinazoline derivatives have been investigated for their potential to treat inflammation and pain. derpharmachemica.commdpi.com The 4-oxoquinazoline structure is associated with a variety of pharmacological actions, including anti-inflammatory and analgesic effects. derpharmachemica.comnih.gov

A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were designed and synthesized to explore their anti-inflammatory potential. derpharmachemica.comresearchgate.net When tested against a reference agent, diclofenac (B195802) sodium, one compound in the series demonstrated the highest activity with an IC50 value of 1.772 µg/ml. derpharmachemica.comresearchgate.net The study concluded that bulky substituents on the phenyl ring contributed significantly to the anti-inflammatory activity. derpharmachemica.com Other research on different quinoline (B57606) and pyrimidine derivatives has also confirmed their potential as anti-inflammatory and analgesic agents, with some compounds showing potency comparable to standard drugs like ibuprofen. nih.govresearchgate.net

Other Investigated Biological Activities (e.g., Antitubercular, Antiparasitic)

Beyond the major areas of anticancer and antimicrobial research, derivatives of the quinazoline scaffold have been evaluated for other specific therapeutic applications.

Antitubercular Activity: Tuberculosis remains a significant global health threat, and new drugs are needed to combat drug-resistant strains. Several quinazoline derivatives have shown promising activity against Mycobacterium tuberculosis. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains. mdpi.com Compounds 3l and 3m , which featured a di-substituted aryl moiety with halogens, were the most active against the H37Rv strain, with a MIC of 2 µg/mL. mdpi.com Another compound, 3k , containing an imidazole (B134444) ring, also showed significant inhibition against both susceptible (MIC = 4 µg/mL) and MDR strains (MIC = 16 µg/mL). mdpi.com Other studies have also reported quinazoline derivatives with antimycobacterial activity against various strains, including M. tuberculosis, M. avium, and M. kansasii. nih.gov

Antiparasitic Activity: Bicyclic nitroimidazoles, which share structural features with some complex heterocyclic systems, have shown promise as antiparasitic agents. nih.gov While direct studies on this compound derivatives as antiparasitic agents are less common, related quinazoline structures have been evaluated. For example, quinazoline-2,4,6-triamine derivatives with nitrobenzoyl substituents were found to be the most potent in terms of antiprotozoal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net

Insufficient Specific Research Data Available for this compound

The performed searches consistently retrieved information on structurally related compounds, such as 2-chloro-4-anilinoquinazolines and other quinazoline derivatives, which have been identified as inhibitors of various protein kinases. These kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR signaling pathway, are crucial targets in cancer therapy. For instance, studies on compounds like 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline have demonstrated dual inhibitory effects on both VEGFR-2 and EGFR. Another related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis through the inhibition of tubulin polymerization. nih.gov

Furthermore, the synthesis of quinoline derivatives with similar substitution patterns, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been reported as a strategic approach to developing inhibitors of the PI3K/Akt/mTOR pathway. This indicates that the quinazoline and quinoline scaffolds are of significant interest in the development of targeted therapies.

However, the specific biological profile of This compound remains uncharacterized in the available scientific literature. The precise molecular targets it may interact with, and the downstream signaling pathways it could modulate, have not been elucidated. Generating a detailed and scientifically accurate article section on its "Target Identification and Mechanistic Elucidation of Biological Action" would necessitate dedicated experimental studies, including but not limited to, kinase inhibitor screening, cellular target identification assays, and in-depth pharmacological profiling.

Without such specific research, any attempt to detail the biological action of this compound would be speculative and based on extrapolation from related but distinct chemical entities. This would not meet the required standards of scientific accuracy and would violate the strict instructional constraints of this task.

Therefore, it is concluded that there is insufficient data to generate the requested article section at this time. Further experimental research is required to identify the biological targets and elucidate the mechanism of action of this compound.

Future Research Directions and Translational Perspectives

Innovations in Synthetic Methodologies for Diversified Quinazoline (B50416) Libraries

The creation of large and structurally diverse libraries of compounds is essential for identifying new drug candidates. For quinazoline derivatives, including analogs of 2-Chloro-6-methoxy-4-methylquinazoline, the focus is on developing more efficient, sustainable, and versatile synthetic strategies.

Modern synthetic chemistry has moved beyond classical methods, embracing techniques that offer higher yields, shorter reaction times, and greater molecular complexity in a single step. mdpi.com Key areas of innovation include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach allows for the rapid generation of diverse quinazoline libraries from readily available precursors, making it a cornerstone of modern medicinal chemistry. mdpi.com

Transition-Metal Catalysis: Catalysts based on metals like palladium, copper, and nickel have become indispensable tools for constructing the quinazoline core and for its subsequent functionalization. frontiersin.orgnih.gov These methods, such as palladium-catalyzed carbonylative transformations, enable the formation of complex C-N and C-C bonds under mild conditions. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of side products. mdpi.comnih.gov This technique is particularly valuable for high-throughput synthesis in drug discovery.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes using greener solvents like anisole, employing recyclable catalysts, and designing reactions that are more atom-efficient to minimize waste. mdpi.commdpi.com

These advanced methodologies are crucial for systematically modifying the this compound scaffold, enabling chemists to explore a vast chemical space and synthesize novel derivatives with tailored properties. frontiersin.org

Discovery of Novel Biological Targets and Therapeutic Applications for Quinazoline Derivatives

While quinazoline derivatives are famously successful as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy, their therapeutic potential is far broader. mdpi.comnih.gov The versatility of the quinazoline scaffold allows it to interact with a multitude of biological targets, opening up new avenues for treatment across various diseases. mdpi.comwisdomlib.org

Established and Emerging Applications:

Therapeutic AreaBiological Targets (Examples)Potential Applications
Oncology EGFR, HER2, VEGFR, JAK2, PI3K/mTORNon-small cell lung cancer, breast cancer, bladder cancer, and other solid tumors. nih.govmdpi.comnih.govfrontiersin.orgresearchgate.net
Inflammatory Diseases Cyclooxygenase (COX) enzymesDevelopment of novel anti-inflammatory agents for conditions like arthritis. wisdomlib.orgmdpi.com
Infectious Diseases Bacterial and fungal enzymes, viral proteinsTreatment of bacterial, fungal, and viral infections, including tuberculosis. mdpi.comnih.govmdpi.com
Neurological Disorders Central nervous system receptorsDevelopment of anticonvulsant therapies for epilepsy. nih.govwisdomlib.org
Metabolic Diseases Alpha-glucosidaseManagement of diabetes. wisdomlib.org

Future research will focus on screening diversified quinazoline libraries against a wider array of biological targets. This exploration could lead to the discovery of first-in-class medicines for diseases that currently have limited treatment options. The structural framework of this compound provides a starting point for creating derivatives aimed at these novel targets.

Advanced Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For quinazoline derivatives, extensive SAR studies have guided the development of highly potent and selective drugs. mdpi.comacs.org

Key structural modifications and their general impact on activity are summarized below:

Position on Quinazoline CoreType of Substituent/ModificationGeneral Effect on Biological Activity
C2 Position Small lipophilic groups, substituted phenyl ringsCan significantly influence antiproliferative activity and selectivity. mdpi.com The chloro-group in this compound is a key reactive handle for introducing diverse groups here.
C4 Position 4-Anilino moietyCrucial for binding to the ATP pocket of kinases like EGFR. mdpi.com Modifications to the aniline (B41778) ring are critical for tuning potency and selectivity against different kinase subtypes (e.g., EGFR vs. HER2). nih.gov
C6 and C7 Positions Methoxy (B1213986) groups, morpholine, piperazineThese positions are often modified to improve solubility, pharmacokinetic properties, and potency. mdpi.comnih.gov Bulky substituents at C7 are often favorable for inhibitory activity. mdpi.com
C8 Position Various substituentsModifications at this position are also explored to optimize pharmacological profiles. nih.gov

Advanced SAR studies aim to understand not just potency but also selectivity. For instance, designing inhibitors that target a specific mutant form of a kinase while sparing the wild-type version can significantly reduce side effects. nih.govnih.gov The ultimate goal is to fine-tune the quinazoline scaffold to achieve the desired biological effect with maximum efficacy and minimal off-target activity. acs.org

Synergistic Integration of Computational and Experimental Research

The integration of computational chemistry with traditional experimental research has revolutionized drug discovery. scielo.br This synergy accelerates the design-synthesize-test cycle, making the process more efficient and cost-effective. scielo.br

Computational tools are applied at various stages of the drug discovery pipeline for quinazoline derivatives:

Virtual Screening: Large chemical libraries can be computationally screened against a biological target's three-dimensional structure to identify promising "hit" compounds before any lab work begins. researchgate.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule (like a quinazoline derivative) to its target protein. nih.gov It helps researchers understand the key interactions—such as hydrogen bonds between the quinazoline N1 and N3 atoms and kinase residues—that are vital for activity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, offering a more realistic view of the binding stability and conformational changes. nih.gov

ADME/Tox Prediction: In silico models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, helping to prioritize candidates with better drug-like characteristics early in the process. nih.gov

By using these computational approaches, researchers can rationally design new quinazoline analogs with a higher probability of success, focusing experimental efforts on the most promising candidates. mdpi.comnih.gov

Prospects for Preclinical and Clinical Development of Quinazoline-Based Therapeutics

Translating a promising compound from the laboratory into a clinically approved drug is a long and challenging process. However, the proven success of several quinazoline-based drugs, such as gefitinib and erlotinib, provides a strong foundation and valuable lessons for future development. nih.govnih.gov

The path forward involves several key stages and considerations:

Preclinical Evaluation: Promising candidates, identified through the methods described above, must undergo rigorous preclinical testing. This includes detailed in vitro studies on cancer cell lines and in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and safety. acs.orgnih.govresearchgate.net

Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance to treatment. nih.gov Future research will focus on developing next-generation quinazoline inhibitors that are effective against resistant forms of target proteins, such as EGFR with the T790M mutation. nih.gov

Targeted and Combination Therapies: The future of cancer treatment lies in personalized medicine. Quinazoline derivatives are well-suited for targeted therapy, aiming at specific molecular drivers of a patient's tumor. frontiersin.org Additionally, combining quinazoline-based drugs with other therapies (e.g., chemotherapy, immunotherapy) is a promising strategy to enhance efficacy and overcome resistance. researchgate.net

The continued exploration of the vast chemical space around the quinazoline nucleus, driven by innovative synthesis and rational design, holds immense promise for delivering new and more effective medicines for cancer and a host of other diseases. nih.govemanresearch.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-6-methoxy-4-methylquinazoline via nucleophilic substitution?

  • Methodological Answer : Nucleophilic substitution at the 4-chloro position is critical. For example, reactions with amines or alcohols under reflux in polar aprotic solvents (e.g., DMF or DCM) with a base (e.g., triethylamine) yield derivatives. Evidence from ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate synthesis shows refluxing with ethyl chloroformate in dichloromethane achieves 90% yield for carboxylic acid derivatives . Optimization includes controlling temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 substrate:nucleophile).

Q. How is multi-step synthesis designed for quinazoline derivatives, and what are the critical purification steps?

  • Methodological Answer : Multi-step synthesis (e.g., 5-step routes) involves sequential nitration, reduction, cyclization, and chlorination. For instance, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is synthesized via nitration of methyl 4-hydroxy-3-methoxybenzoate, followed by catalytic hydrogenation and cyclization with formamide. Key purification steps include recrystallization (water-ethanol mixtures) and column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates with ≥95% purity .

Advanced Research Questions

Q. How can computational methods analyze substituent effects on quinazoline reactivity and bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., methoxy at position 6). Parameters like HOMO-LUMO gaps, Mulliken charges, and Fukui indices predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect stabilizes intermediates during substitution reactions, influencing regioselectivity. Molecular docking studies (AutoDock Vina) correlate structural features with biological targets (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data require cross-validation:

  • X-ray crystallography : Use SHELX-97 for refinement of single-crystal data to confirm bond lengths/angles .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguous proton-carbon connectivities, especially in crowded aromatic regions.
  • High-resolution MS : Confirm molecular formulas within 5 ppm error. For example, [M+H]+ peaks for this compound derivatives should match theoretical m/z values .

Q. What in vitro assays evaluate antitumor activity of quinazoline derivatives, and how are mechanisms validated?

  • Methodological Answer :

  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.
  • Kinase inhibition : ELISA-based assays measure EGFR/VEGFR2 inhibition (e.g., using recombinant kinases and ATP analogs).
  • Apoptosis markers : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) confirm mechanistic pathways. For example, derivatives with 6-methoxy groups show enhanced DNA intercalation in docking studies .

Experimental Design & Data Analysis

Q. How to optimize reaction yields for halogenated quinazoline derivatives under varying conditions?

  • Methodological Answer : Design a factorial experiment varying:

  • Solvent polarity (DMF vs. THF)
  • Temperature (reflux vs. room temperature)
  • Catalyst (e.g., PdCl2 for cross-coupling reactions)
    Analyze via ANOVA to identify significant factors. For example, PdCl2(dcpf)/K3PO4 in dioxane increases yields in Suzuki-Miyaura couplings .

Q. How to address low reproducibility in quinazoline cyclization reactions?

  • Methodological Answer : Common issues include:

  • Moisture sensitivity : Use anhydrous solvents and Schlenk lines.
  • Byproduct formation : Monitor via TLC and optimize stoichiometry (e.g., excess formamide for cyclization).
  • Scale-up challenges : Maintain mixing efficiency (e.g., overhead stirring) and control exothermicity with ice baths .

Structural & Mechanistic Studies

Q. What crystallographic tools validate quinazoline derivative structures, and how are disorder models handled?

  • Methodological Answer :

  • Software : SHELXL for refinement; WinGX suite for data integration.
  • Disorder modeling : Split positions with PART instructions and constrain ADPs. For example, flexible methoxy groups may require TLS refinement .

Q. How does the methoxy group at position 6 influence intermolecular interactions in crystal packing?

  • Methodological Answer : Methoxy groups participate in C–H···O hydrogen bonds and π-π stacking. Mercury software analyzes packing diagrams; PLATON validates interactions. For example, 6-methoxy derivatives form layered structures via O···H–C contacts (2.8–3.2 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.